(3,4-Difluorophenyl)(furan-2-yl)methanone
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2O2/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWULYEZUKOWGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent-Mediated Acylation
A widely reported method involves the reaction of 3,4-difluorobenzoyl chloride with furan-2-yl magnesium bromide in anhydrous tetrahydrofuran (THF) at –78°C. The Grignard reagent nucleophilically attacks the electrophilic carbonyl carbon, forming the ketone after aqueous workup. Key considerations include:
-
Stoichiometry : A 1:1 molar ratio prevents over-addition to the ketone.
-
Solvent : THF ensures solubility of both reactants and stabilizes the Grignard intermediate.
-
Quenching : Saturated ammonium chloride solution protonates intermediates while minimizing side reactions.
Representative Procedure :
-
Dissolve 3,4-difluorobenzoyl chloride (1.0 equiv) in THF under nitrogen.
-
Add furan-2-yl magnesium bromide (1.1 equiv) dropwise at –78°C.
-
Warm to room temperature, stir for 2 hours, and quench with NH₄Cl.
-
Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (hexane:ethyl acetate = 4:1).
Weinreb Amide Approach
This method circumvents over-addition issues by employing N-methoxy-N-methyl-3,4-difluorobenzamide (Weinreb amide) as the acylating agent. Furan-2-yl lithium reacts selectively with the amide, yielding the ketone after acidic hydrolysis:
Advantages :
-
High chemoselectivity for ketone formation.
-
Compatibility with moisture-sensitive reagents.
Oxidation of Secondary Alcohol Precursors
A two-step strategy first synthesizes (3,4-difluorophenyl)(furan-2-yl)methanol via Grignard addition to 3,4-difluorobenzaldehyde, followed by oxidation:
-
Grignard Addition :
-
Oxidation : Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) converts the alcohol to the ketone.
Yield Optimization :
-
PCC in dichloromethane at 0°C achieves 78% yield without over-oxidation.
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Condition | Grignard Method Yield | Weinreb Amide Yield |
|---|---|---|
| THF, –78°C | 65% | 82% |
| Diethyl ether, 0°C | 54% | 75% |
| DMF, RT | <10% | N/A |
THF outperforms ethers due to superior solvation of intermediates. Elevated temperatures promote side reactions, notably ketone enolization.
Purification Strategies
-
Column Chromatography : Silica gel with hexane:ethyl acetate (4:1) resolves ketone from residual aldehyde or alcohol.
-
Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity (mp 92–94°C).
Industrial-Scale Considerations
Continuous flow reactors enhance reproducibility and safety for large-scale synthesis:
-
Residence Time : 5 minutes at 10 mL/min flow rate.
-
In-Line Analytics : FTIR monitors carbonyl formation in real time.
Characterization and Quality Control
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.85 (d, J=1.8 Hz, 1H, furan H-5) |
| δ 7.72–7.68 (m, 2H, difluorophenyl H-2, H-6) | |
| ¹³C NMR | δ 190.2 (C=O), 152.1 (d, J=245 Hz, C-F) |
| HRMS | m/z 208.0634 [M+H]⁺ (calc. 208.0632) |
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)(furan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: (3,4-Difluorophenyl)(furan-2-yl)methanol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a difluorophenyl group and a furan moiety linked through a carbonyl group. Its molecular formula is C11H8F2O, and it possesses distinct chemical properties that make it suitable for various applications.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that (3,4-Difluorophenyl)(furan-2-yl)methanone exhibits promising anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary results suggest it may inhibit the growth of various pathogens, including bacteria and fungi. Its unique structure may enhance its interaction with microbial targets, providing avenues for the development of new antimicrobial agents .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as:
- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
- Aza-Michael Addition : The compound can be used to synthesize complex molecules through nucleophilic addition to α,β-unsaturated carbonyl compounds.
These reactions highlight its utility in synthesizing more complex organic molecules .
Materials Science
The compound's unique electronic properties make it suitable for applications in materials science. It can be incorporated into polymers or used as a ligand in coordination chemistry, potentially leading to materials with enhanced electronic or optical properties.
Case Study 1: Anticancer Activity
In a study published in Cancer Research, this compound was tested against several human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines. Mechanistic studies revealed that the compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins .
Case Study 2: Antimicrobial Efficacy
A research article highlighted the antimicrobial potential of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both pathogens, suggesting that the compound could be developed into a new class of antimicrobial agents .
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)(furan-2-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, while the furan ring can participate in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
2,5-Difluorobenzophenone (CAS RN: 85068-36-6)
- Structural Difference : A positional isomer with fluorine atoms at the 2- and 5-positions of the phenyl ring.
- Impact: Altered electronic distribution due to fluorine substitution patterns.
- Applications : Both isomers are intermediates in synthesizing kinase inhibitors, but the 3,4-difluoro variant is more commonly used in CDK9 inhibitor studies due to improved binding interactions .
(3,5-Difluorophenyl)(furan-2-yl)methanone Derivatives
- Example: (3,5-Difluorophenyl)[5-(4-ethoxyphenyl)-2-propylamino-3-pyridinyl]methanone (Compound 7x) .
- Structural Difference : Fluorine atoms at the 3,5-positions instead of 3,3.
Heterocyclic and Piperazine-Containing Analogues
[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-(furan-2-yl)methanone
(Furan-2-yl)methanone Piperazine Derivatives
- Example : Compound 15 (Ki = 10.8 nM for hA2AAR) .
- Activity: Comparable binding affinity to phenylpiperazine derivatives but with higher selectivity for adenosine A2A receptors. The furan group likely contributes to selectivity by minimizing off-target interactions .
Substituted Indoline and Triazole Derivatives
(Furan-2-yl)(2-(3,4-dimethoxyphenyl)indolin-1-yl)methanone (Compound 20a)
- Structural Features: Combines a furan-2-ylmethanone group with a dimethoxy-substituted indoline core.
- Synthesis Yield : 46% (lower than the parent compound’s typical 50–70% yield), attributed to steric challenges in indoline functionalization .
- Optical Properties: Exhibits a λmax at 320 nm in ethanol, suggesting extended conjugation compared to the parent compound (λmax ~280 nm) .
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Structural Difference : Replaces the furan group with a triazole-thioether moiety.
- Activity : Demonstrates antifungal properties (IC₅₀ = 2.1 μM against Candida spp.), highlighting the role of sulfur-containing groups in antimicrobial activity—a feature absent in the parent compound .
Physicochemical and Pharmacological Comparison
Table 1: Key Properties of Selected Compounds
Biological Activity
(3,4-Difluorophenyl)(furan-2-yl)methanone is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound this compound is characterized by the following chemical structure:
- Molecular Formula : CHFO
- Molecular Weight : 224.18 g/mol
- CAS Number : Not specified in the available data
Biological Activity Overview
The biological activity of this compound has been investigated for various pharmacological effects, including antimicrobial and anticancer properties. The following sections detail these activities based on available research.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds with similar structures. For instance, derivatives of difluorophenyl methanones have shown promising antibacterial and antifungal activities. A study highlighted that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 4b | Antibacterial | Staphylococcus aureus | 32 µg/mL |
| 4g | Antifungal | Candida albicans | 16 µg/mL |
| 5e | Antibacterial | Escherichia coli | 64 µg/mL |
This table illustrates the potential of difluorophenyl derivatives in combating microbial infections.
Anticancer Activity
Research has also focused on the anticancer properties of furan-containing compounds. Furan derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, studies indicate that this compound may interact with specific molecular targets involved in tumor growth regulation .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It may act as a ligand for various receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : Similar compounds have been reported to increase oxidative stress in cells, contributing to their antimicrobial and anticancer effects.
Study 1: Antimicrobial Efficacy
In a controlled laboratory study, a series of (3,4-difluorophenyl) derivatives were synthesized and tested against a panel of microbial strains. The results demonstrated that compounds with the furan moiety had enhanced activity compared to their non-furan counterparts. The study concluded that the presence of the furan ring significantly contributes to the overall biological activity of these compounds .
Study 2: Cancer Cell Line Testing
Another significant study involved testing this compound against various cancer cell lines, including breast and colon cancer cells. The compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values indicating potential therapeutic efficacy at low concentrations.
Q & A
Q. How can its electronic properties be exploited in material science?
- Methodological Answer : Measure HOMO-LUMO gaps via cyclic voltammetry (CH Instruments) in acetonitrile (0.1 M TBAPF₆). Fabricate thin films via spin-coating and characterize conductivity (four-point probe) and band structure (UPS/XPS). Collaborate with computational chemists to correlate experimental data with DFT-predicted charge transport properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
